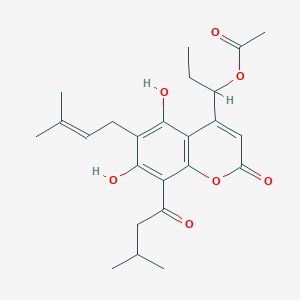
Mammea E/BA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mammea E/BA can be synthesized through bio-guided fractionation of the ethanol extract of seeds of Mammea americana . The process involves isolating the compound using chromatographic techniques and identifying it through spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from the seeds of Mammea americana. The seeds are processed to obtain the ethanol extract, which is then subjected to chromatographic separation to isolate this compound . This method ensures the purity and potency of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Mammea E/BA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Mammea E/BA has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Mécanisme D'action
Mammea E/BA exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the activation of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells by acting as an anionic protonophore that uncouples mitochondrial electron transport . Additionally, it disrupts transcriptional auto-regulation of the Wilms’ tumor 1 gene, leading to down-regulation of WT1 protein expression in leukemia cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mammea B/BA: Another coumarin isolated from Mammea americana with potent antibacterial activity.
Mammea E/BB: A related compound with similar biological activities, including inhibition of HIF-1 activation.
Mammea F/BA: A newly identified coumarin with enhanced HIF-1 inhibitory effects.
Uniqueness
Mammea E/BA is unique due to its specific molecular structure, which includes a hydroxycoumarin core with distinct functional groups. This structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
111321-13-2 |
|---|---|
Formule moléculaire |
C24H30O7 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-[5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-2-oxochromen-4-yl]propyl acetate |
InChI |
InChI=1S/C24H30O7/c1-7-18(30-14(6)25)16-11-19(27)31-24-20(16)22(28)15(9-8-12(2)3)23(29)21(24)17(26)10-13(4)5/h8,11,13,18,28-29H,7,9-10H2,1-6H3 |
Clé InChI |
YOWZJSSQEMLPTC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O)OC(=O)C |
melting_point |
50 - 53 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



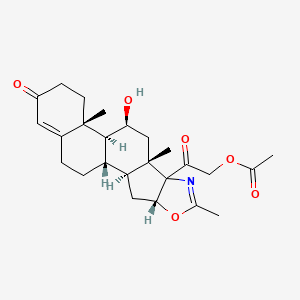
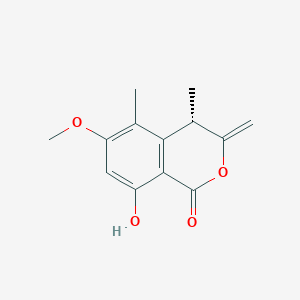
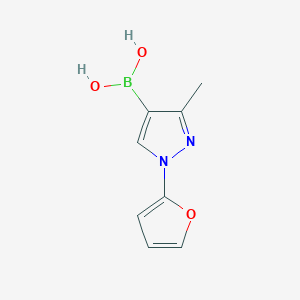
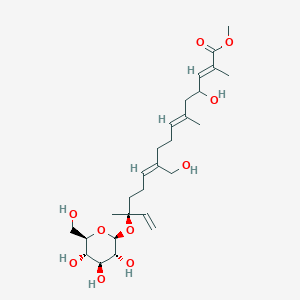
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
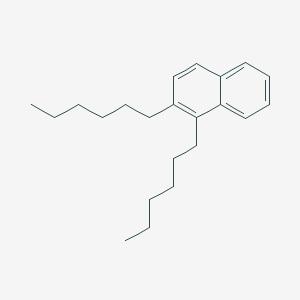
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
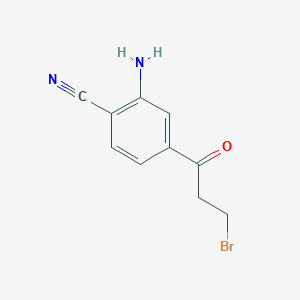
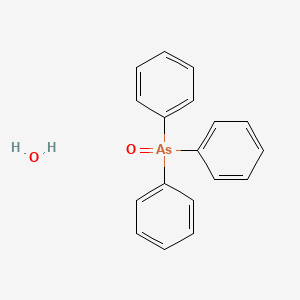
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
